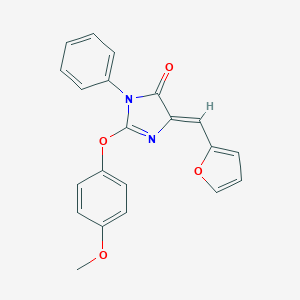
1,3-Bis(4-bromophenyl)propane-1,2,3-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-bromophenyl)propane-1,2,3-trione is an organic compound characterized by the presence of two bromophenyl groups attached to a propanetrione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(4-bromophenyl)propane-1,2,3-trione can be synthesized through a multi-step process involving the bromination of phenyl groups followed by the formation of the propanetrione backbone. One common method involves the use of bromobenzene as a starting material, which undergoes bromination to form 4-bromobenzene. This intermediate is then reacted with a suitable trione precursor under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions, including temperature, solvent, and catalysts, are optimized to ensure high yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-bromophenyl)propane-1,2,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trione moiety to corresponding alcohols or other reduced forms.
Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted functional groups on the phenyl rings.
Applications De Recherche Scientifique
1,3-Bis(4-bromophenyl)propane-1,2,3-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-bromophenyl)propane-1,2,3-trione involves its interaction with molecular targets through its bromophenyl groups and trione backbone. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The molecular pathways involved may include electron transfer, nucleophilic attack, and coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(4-fluorophenyl)-1,2,3-propanetrione
- 1,3-Bis(4-chlorophenyl)-1,2,3-propanetrione
- 1,3-Bis(4-iodophenyl)-1,2,3-propanetrione
Uniqueness
1,3-Bis(4-bromophenyl)propane-1,2,3-trione is unique due to the presence of bromine atoms, which impart specific reactivity and properties. Compared to its fluorine, chlorine, and iodine analogs, the bromine atoms provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C15H8Br2O3 |
|---|---|
Poids moléculaire |
396.03 g/mol |
Nom IUPAC |
1,3-bis(4-bromophenyl)propane-1,2,3-trione |
InChI |
InChI=1S/C15H8Br2O3/c16-11-5-1-9(2-6-11)13(18)15(20)14(19)10-3-7-12(17)8-4-10/h1-8H |
Clé InChI |
YRWRYDUHVFXAHA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295884.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)

![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)


